5-Methyl[1,3]thiazolo[3,2-d]tetrazole
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Overview
Description
5-Methyl[1,3]thiazolo[3,2-d]tetrazole is a heterocyclic compound that contains both thiazole and tetrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with azides, which undergoes cyclization to form the thiazole-tetrazole ring system . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methyl[1,3]thiazolo[3,2-d]tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and tetrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-Methyl[1,3]thiazolo[3,2-d]tetrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and sensors.
Mechanism of Action
The mechanism of action of 5-Methyl[1,3]thiazolo[3,2-d]tetrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Substituted Tetrazoles: These compounds share the tetrazole ring and have similar chemical properties.
Thiazole Derivatives: Compounds like thiazole and its derivatives have similar structural features and applications.
Uniqueness
5-Methyl[1,3]thiazolo[3,2-d]tetrazole is unique due to the combination of thiazole and tetrazole rings in a single molecule. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
19949-02-1 |
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Molecular Formula |
C4H4N4S |
Molecular Weight |
140.17 g/mol |
IUPAC Name |
5-methyl-[1,3]thiazolo[2,3-e]tetrazole |
InChI |
InChI=1S/C4H4N4S/c1-3-2-8-4(9-3)5-6-7-8/h2H,1H3 |
InChI Key |
WJXWYCGTBYZXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NN=N2)S1 |
Origin of Product |
United States |
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